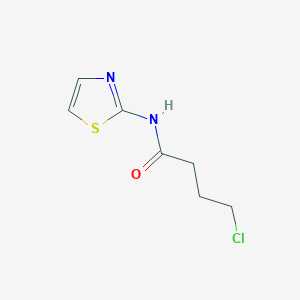

4-Chloro-N-(1,3-thiazol-2-yl)butanamide

Description

Contextualization within Amide and Thiazole (B1198619) Chemistry

To understand the scientific interest in 4-Chloro-N-(1,3-thiazol-2-yl)butanamide, it is essential to first consider its core components: the amide linkage and the thiazole ring.

The thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. wisdomlib.orgglobalresearchonline.net This aromatic ring system is a fundamental building block found in numerous natural and synthetic compounds, including Vitamin B1 (thiamine). nih.gov In the realm of chemistry, the thiazole nucleus is valued for its unique electronic properties and the multiple reactive sites it offers for chemical modification. nih.gov This versatility allows chemists to synthesize a vast library of derivatives with diverse properties. globalresearchonline.net

The amide group (-C(=O)N-) is one of the most fundamental functional groups in organic chemistry and biochemistry, famously linking amino acids to form proteins. In medicinal chemistry, the amide bond is a common feature in many pharmaceutical agents. Its stability and ability to participate in hydrogen bonding make it a crucial element for molecular recognition and binding to biological targets like enzymes and receptors. The combination of a thiazole ring and an amide linkage, as seen in thiazole amides, creates a chemical scaffold that has been extensively explored in drug discovery. nih.govniscpr.res.in A search of chemical databases reveals that amides are the most abundant functional group found among the over 100,000 known bioactive compounds containing a thiazole scaffold. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 37762-99-5 chemicalbook.comscbt.com |

| Molecular Formula | C₇H₉ClN₂OS scbt.com |

| Molecular Weight | 204.68 g/mol scbt.com |

Significance in Contemporary Medicinal Chemistry Research

The thiazole nucleus is a cornerstone in the development of therapeutic agents, with thiazole-containing compounds demonstrating a wide array of pharmacological activities. wisdomlib.orgniscpr.res.in Research has shown that molecules incorporating this scaffold can act as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial agents. wisdomlib.orgfrontiersin.org Several clinically approved anticancer drugs, such as Dasatinib and Dabrafenib, feature a thiazole core, highlighting its importance in oncology. nih.govnih.gov

The specific combination of a thiazole ring with an amide linkage has led to the discovery of novel compounds with significant biological effects. For instance, a recent study identified a new class of thiazole amide compounds that act as potent inhibitors of the NLRP3 inflammasome and subsequent pyroptosis, a type of inflammatory cell death implicated in numerous diseases. nih.gov In that study, the lead compound demonstrated its inhibitory effect by binding directly to the NLRP3 protein, thereby suppressing inflammasome activation. nih.gov Other research has focused on designing and synthesizing thiazole-based amides as potential antitubercular agents. niscpr.res.in

The presence of a reactive 4-chlorobutyl group in this compound makes it a particularly valuable intermediate for synthesizing a variety of new derivatives. The chlorine atom can be readily displaced by other functional groups, allowing for the creation of diverse molecular structures that can be tested for different biological activities.

Overview of Prior Research Trajectories for Related Chemical Scaffolds

The exploration of thiazole-containing compounds is not a recent development. For decades, medicinal chemists have recognized the therapeutic potential of this heterocyclic system. nih.gov Early research often involved the synthesis of simple thiazole derivatives to screen for any biological effects. This foundational work paved the way for more rational drug design approaches.

Over the years, research has evolved to focus on specific substitutions on the thiazole ring to optimize activity against particular biological targets. Structure-Activity Relationship (SAR) studies have been crucial in this process. For example, research on 2,5-disubstituted thiazoles revealed that antibacterial activity could be modulated by placing a nonpolar hydrophobic group at the C-2 position and another specific group at the C-5 position. acs.org Similarly, in the development of anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents, it was found that benzothiazole (B30560) compounds with strong electronegative groups at certain positions exhibited enhanced activity. acs.org

The trajectory of research has led to the development of complex, multi-ring systems where the thiazole moiety is fused or linked to other heterocyclic structures to create novel agents with unique pharmacological profiles. iaea.org These hybrid molecules are often designed to interact with multiple biological targets or to improve pharmacokinetic properties. The continued interest in scaffolds like this compound is a testament to the enduring utility of the thiazole ring in the ongoing quest for new and more effective medicines. globalresearchonline.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-3-1-2-6(11)10-7-9-4-5-12-7/h4-5H,1-3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZBRABIRIFUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958814 | |

| Record name | 4-Chloro-N-(1,3-thiazol-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37762-99-5 | |

| Record name | 4-Chloro-N-(1,3-thiazol-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4-Chloro-N-(1,3-thiazol-2-yl)butanamide

The most common and direct method for the synthesis of this compound involves the formation of an amide bond between a 2-aminothiazole (B372263) precursor and a derivative of butanoic acid.

Acylation Reactions Involving 2-Aminothiazole Precursors

The core of the synthesis lies in the acylation of 2-aminothiazole. This reaction leverages the nucleophilic character of the amino group on the thiazole (B1198619) ring. The 2-aminothiazole unit is a prevalent feature in many biologically active molecules, and its acylation is a fundamental step in the synthesis of a wide array of derivatives. derpharmachemica.comnih.gov The general reaction involves the treatment of 2-aminothiazole with an appropriate acylating agent.

Challenges in the acylation of 2-aminothiazoles can arise, particularly with substituted thiazole rings. For instance, the acylation of 2-amino-4-halothiazoles has been reported to sometimes yield low amounts of the desired product along with side products like bis-acylated derivatives. nih.gov To circumvent these issues, protecting group strategies, such as using a Boc-protected 2-aminothiazole intermediate, can be employed to achieve cleaner reactions and better yields. nih.gov

Butanoyl Chloride Chemistry in Amide Formation

Specifically for the synthesis of this compound, 4-chlorobutanoyl chloride is the acylating agent of choice. The reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. A similar two-step methodology has been successfully used to synthesize related butanamide derivatives, showcasing the reliability of this approach. researchgate.net

The reaction conditions for such acylations can be optimized to maximize the yield and purity of the final product. The choice of solvent and base, as well as the reaction temperature, are critical parameters. For example, anhydrous conditions using a non-nucleophilic base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent Name | Role in Synthesis |

| 2-Aminothiazole | Nucleophilic precursor providing the thiazole moiety |

| 4-Chlorobutanoyl chloride | Electrophilic acylating agent providing the butanamide chain |

| Triethylamine | Base to neutralize HCl byproduct |

| Tetrahydrofuran (THF) | Anhydrous solvent for the reaction |

Advanced Synthetic Strategies for Structural Modifications

The basic scaffold of this compound offers multiple sites for structural modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Derivatization at the Butanamide Chain

The butanamide chain can be readily modified. The terminal chlorine atom serves as a convenient handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, reaction with different amines, thiols, or alcohols can lead to a diverse range of derivatives with altered physicochemical properties.

Furthermore, the length of the alkyl chain can be varied by using different ω-chloroalkanoyl chlorides in the initial acylation step. This allows for the exploration of the impact of the linker length on the molecule's biological activity. nih.gov

Functionalization of the 1,3-Thiazole Moiety

The 1,3-thiazole ring itself is amenable to a variety of functionalization reactions. Electrophilic substitution reactions, such as halogenation or nitration, can introduce substituents at the C4 and C5 positions of the thiazole ring. The natural position for electrophilic substitution on a 2-acylaminothiazole is typically the C5 position. nih.gov

For targeted modifications at the C4 position, synthetic strategies often start with appropriately substituted 2-aminothiazoles. For example, 2-amino-4-substituted thiazoles can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea (B124793) or its derivatives. derpharmachemica.commdpi.com This method provides a versatile entry to a wide range of 4-substituted 2-aminothiazole precursors.

Table 2: Examples of Functionalization of the 1,3-Thiazole Moiety in Related Compounds

| Position of Functionalization | Type of Reaction | Precursor/Reagent | Reference |

| C5 | Suzuki Coupling | 2-amino-5-bromothiazole and boronic acids | nih.gov |

| C4 | Hantzsch Synthesis | α-haloketones and thiourea | mdpi.com |

| C5 | Azo Coupling | Diazonium salts and 2-aminothiazole | mdpi.com |

Exploration of Linker Modifications

Beyond simple chain extension or shortening, the linker connecting the thiazole ring to the butanamide moiety can be fundamentally altered. For instance, incorporating heteroatoms or rigid structural elements within the linker can significantly influence the molecule's conformation and biological properties.

One approach involves the synthesis of 2-aminothiazole derivatives where the amino group is part of a longer chain, which is then acylated. For example, reacting 2-aminothiazole with a bifunctional reagent like 1-bromo-2-chloroethane (B52838) can introduce an N-(2-chloroethyl) substituent, which can be further elaborated. nih.gov This strategy allows for the creation of more complex and diverse linker architectures.

Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound involves the careful manipulation of various reaction parameters to maximize product yield and purity. The primary reaction is the condensation between a 2-aminothiazole core and an activated form of 4-chlorobutanoic acid, such as 4-chlorobutanoyl chloride.

Key strategies for optimization include:

Reagent Selection: The choice of the acylating agent is critical. While 4-chlorobutanoyl chloride is highly reactive, its use requires careful control of reaction conditions to prevent side reactions.

Solvent and Base: The reaction is typically conducted in an inert aprotic solvent, such as chloroform (B151607) or dichloromethane, to avoid participation of the solvent in the reaction. nih.gov A non-nucleophilic base, like triethylamine, is often added to neutralize the HCl gas that is formed during the acylation reaction when using an acyl chloride. nih.gov The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can also accelerate the reaction. nih.gov

Temperature and Time: The reaction temperature is a crucial factor. Initial cooling of the reaction mixture (e.g., to 273 K or 0 °C) during the dropwise addition of the acylating agent helps to control the exothermic reaction. nih.govnih.gov Following the addition, the reaction may be stirred at room temperature for several hours to ensure completion. nih.govijsrst.com Reaction times can range from 3 to 12 hours depending on the specific substrates and conditions. nih.govnih.gov

Purification: Post-reaction work-up is essential for isolating the target compound. This typically involves washing the organic layer with dilute acid and water to remove unreacted base and other aqueous-soluble impurities. nih.gov The final purification is often achieved through column chromatography on silica (B1680970) gel, which separates the desired product from starting materials and by-products, leading to a high-purity solid. nih.gov The yield of analogous condensation reactions can be high, with reports of up to 85% after chromatographic purification. nih.gov

The following table summarizes key parameters that can be adjusted to enhance the reaction yield and purity.

| Parameter | Variable | Purpose | Common Examples |

| Solvent | Type and Polarity | To dissolve reactants and facilitate the reaction without participating in it. | Dichloromethane, Chloroform nih.gov |

| Base | Type and Stoichiometry | To neutralize acidic by-products (e.g., HCl). | Triethylamine nih.govnih.gov |

| Catalyst | Presence/Absence | To increase the rate of reaction. | 4-dimethylaminopyridine (DMAP) nih.gov |

| Temperature | Reaction Temperature | To control the reaction rate and minimize side products. | 0 °C to Room Temperature nih.govnih.gov |

| Time | Duration of Reaction | To ensure the reaction proceeds to completion. | 3 - 12 hours nih.govnih.gov |

| Purification | Method | To isolate the pure product from the reaction mixture. | Silica Gel Column Chromatography nih.gov |

Analytical Methodologies for Reaction Monitoring and Product Confirmation

To ensure the successful synthesis and purification of this compound, a combination of analytical techniques is employed for monitoring the reaction's progress and confirming the final product's identity and purity.

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, a characteristic signal for the amide N-H proton, and a set of signals corresponding to the three methylene (B1212753) groups (-CH2-) of the 4-chlorobutyl chain. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships.

13C NMR: The carbon NMR spectrum would confirm the presence of all seven carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the thiazole ring, and the aliphatic carbons of the chlorobutyl side chain.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

The molecular weight of this compound is 204.68 g/mol . scbt.com The mass spectrum would be expected to show a molecular ion peak (M+) at m/z ≈ 204.6. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl), a characteristic isotopic pattern with a second peak (M+2) at m/z ≈ 206.6 with an intensity of about one-third of the main peak would be expected, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Key expected absorption bands include a sharp peak for the N-H stretch of the secondary amide (around 3320-3100 cm-1), a strong absorption for the amide C=O stretch (carbonyl group, around 1750-1650 cm-1), and various C-H stretching peaks for the alkyl and aromatic components (around 3100-2900 cm-1). ijsrst.comnih.gov Vibrations corresponding to the C=N and C-S bonds within the thiazole ring would also be present. nih.gov

The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.

| Technique | Expected Data/Signals | Information Provided |

| 1H NMR | Signals for thiazole protons, amide N-H, and -CH2- groups of the chlorobutyl chain. | Confirms the hydrogen framework and connectivity. |

| 13C NMR | Signals for carbonyl carbon, thiazole carbons, and chlorobutyl carbons. | Confirms the carbon skeleton of the molecule. |

| Mass Spec. | Molecular ion peak (M+) at m/z ≈ 204.6 and M+2 peak at ≈ 206.6 (3:1 ratio). | Confirms molecular weight and presence of one chlorine atom. |

| IR Spec. | Absorption bands for N-H stretch (~3300 cm-1), C=O stretch (~1680 cm-1), C-H stretch (~3000 cm-1). | Confirms the presence of key functional groups (amide, alkyl, thiazole). |

Chromatographic techniques are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The Rf (retention factor) value of the product will differ from that of the starting materials, providing a clear indication of reaction conversion. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment and quantitative analysis of the compound. A specific reverse-phase HPLC (RP-HPLC) method has been developed for the determination of related thioamides. researchgate.net This method can be adapted for this compound. The key parameters for such a method would include an ODS-2 Hypersil (C18) column as the stationary phase and a mobile phase consisting of a buffered solution with organic modifiers like acetonitrile (B52724) and methanol (B129727). researchgate.net Detection is typically performed using a UV-diode-array detector (DAD). researchgate.net A validated HPLC method provides a linear response over a specific concentration range, ensuring the method is accurate, precise, and specific for quantitative analysis. researchgate.net

The following table outlines the parameters for a typical HPLC method used for purity assessment.

| Parameter | Specification |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | ODS-2 Hypersil (C18) Column researchgate.net |

| Mobile Phase | 0.05 M triethylammonium (B8662869) phosphate (B84403) buffer in acetonitrile and methanol (120:280:600, v/v/v) researchgate.net |

| Flow Rate | 1.2 mL/min researchgate.net |

| Detection | UV-Diode Array Detection (DAD) researchgate.net |

| Temperature | Room Temperature researchgate.net |

Investigations into Biological Activity and Pharmacological Potential

Enzymatic Target Interactions and Modulation Studies

While direct enzymatic studies on 4-Chloro-N-(1,3-thiazol-2-yl)butanamide have not been reported, its thiazole (B1198619) core is a key pharmacophore in compounds designed to modulate several important enzymes.

Alpha-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels scielo.br. Although no data exists for this compound, various derivatives containing a thiazole or thiazolidinone ring have demonstrated α-glucosidase inhibitory activity researchgate.netnih.gov. For instance, certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown significant inhibition, suggesting that the thiazole scaffold can be effectively utilized for this purpose researchgate.net.

Glucokinase (GK): As a principal regulator of glucose homeostasis, glucokinase activators are being investigated as a potential treatment for type 2 diabetes researchgate.net. Research into N-thiazole substituted arylacetamides has identified potent GK activators nih.gov. One notable compound, designated R-9k, which features an N-thiazole core, was found to possess high GK activation potency with an EC₅₀ of 0.026μM nih.gov. This highlights the potential of the N-thiazole structure in designing molecules that can enhance glucokinase activity.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) frontiersin.org. The thiazole scaffold is a well-established component in the design of selective COX-2 inhibitors frontiersin.orgnih.govnih.gov. Studies on various thiazole derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme, which is a desirable trait for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition nih.govnih.gov. For example, certain 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective COX-2 inhibitors nih.gov. This established role of the thiazole ring underscores its potential for developing anti-inflammatory agents.

| Compound Class | Enzyme Target | Activity | Key Findings |

| N-thiazole substituted arylacetamides | Glucokinase (GK) | Activation | Compound R-9k showed high potency with an EC₅₀ of 0.026μM. nih.gov |

| 5,6-diarylimidazo[2.1-b]thiazole derivatives | COX-2 | Selective Inhibition | Identified as potent and orally active selective inhibitors of the COX-2 enzyme. nih.gov |

| N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides | α-Glucosidase | Inhibition | Compounds with specific substitutions showed very good enzyme inhibition. researchgate.net |

There is no specific research on the interaction of this compound with FFA2 or FFA3. However, the N-thiazolylamide motif is a defining feature of known modulators of these receptors.

Free Fatty Acid Receptor 2 (FFA2): FFA2, also known as GPR43, is a receptor for short-chain fatty acids and is implicated in metabolic and inflammatory processes nih.govnih.govnih.gov. The prototypical synthetic FFA2 agonist is 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a compound that contains the characteristic N-thiazolylamide group nih.govnih.gov. This structural similarity suggests that compounds like this compound could potentially interact with FFA2. FFA2 modulators are of interest for their potential to influence immune cell function and energy homeostasis nih.govmdpi.com.

Free Fatty Acid Receptor 3 (FFA3): Like FFA2, FFA3 is also activated by short-chain fatty acids and has roles in metabolism and inflammation mdpi.commedchemexpress.com. While research is ongoing, various chemical series have been explored to identify selective FFA3 modulators, including agonists and antagonists researchgate.net. The exploration of heterocyclic scaffolds for FFA3 ligands indicates that the thiazole ring could be a viable component in the design of such molecules.

| Receptor Target | Relevant Structural Motif | Example Compound | Pharmacological Role |

| FFA2 (GPR43) | N-thiazolylamide | 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) | Prototypical synthetic agonist; receptor involved in metabolism and immunity. nih.govnih.gov |

| FFA3 (GPR41) | Heterocyclic Scaffolds | Various | Receptor involved in regulating insulin secretion and inflammatory processes. mdpi.comresearchgate.net |

Evaluation of Diverse Pharmacological Effects

The thiazole nucleus is a fundamental building block in a multitude of compounds investigated for their anticancer properties researchgate.netmdpi.comresearchgate.net. While this compound itself has not been evaluated, the literature contains numerous examples of thiazole derivatives exhibiting potent cytotoxic activity against various human tumor cell lines mdpi.comresearchgate.net. These compounds have been shown to act through diverse mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The consistent appearance of the thiazole ring in novel anticancer agents suggests that derivatives built upon this scaffold are promising candidates for further investigation in oncology researchgate.net.

Thiazole-containing compounds have a long history in the development of antimicrobial agents mdpi.comnih.gov. Research has shown that novel thiazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens nanobioletters.com. Some studies have focused on the synthesis of hybrid molecules that combine the thiazole scaffold with other pharmacophores to enhance antimicrobial potency nih.gov. Furthermore, certain thiazole compounds have demonstrated synergistic effects when used in combination with existing antibiotics, such as vancomycin, offering a potential strategy to combat multidrug-resistant strains like MRSA nih.gov.

The potential anti-inflammatory effects of compounds containing a thiazole ring are strongly linked to their ability to inhibit key enzymes in the inflammatory cascade, particularly COX-2 frontiersin.orgnih.gov. As discussed in section 3.1.1, the thiazole scaffold is integral to many selective COX-2 inhibitors designed to reduce inflammation effectively nih.gov. Additionally, research into other structurally related molecules, such as 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives which share the butanamide chain, has also demonstrated significant anti-inflammatory and analgesic activities in preclinical models researchgate.net. This convergence of findings suggests that the combination of a thiazole ring and a butanamide side chain could be a promising foundation for the development of new anti-inflammatory therapies.

| Pharmacological Effect | Role of Thiazole Scaffold | Key Research Findings |

| Anticancer | Core structure in many cytotoxic agents. mdpi.comresearchgate.net | Thiazole derivatives have shown potent activity against numerous human cancer cell lines. researchgate.netresearchgate.net |

| Antimicrobial | Foundation for antibacterial and antifungal compounds. nih.gov | Some thiazoles show synergistic activity with antibiotics against resistant bacteria like MRSA. nih.gov |

| Anti-inflammatory | Key component of COX-2 inhibitors. frontiersin.orgnih.gov | Thiazole derivatives have been developed as potent and selective COX-2 inhibitors to treat inflammation. nih.govnih.gov |

Antidiabetic Activity Assessment

The thiazole scaffold, particularly in the form of thiazolidinediones, is well-established in the management of diabetes. nih.govmdpi.com Thiazolidinediones are known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism. nih.govnih.gov Research has focused on synthesizing novel thiazole derivatives to enhance antidiabetic efficacy and reduce side effects. nih.govresearchgate.net

Studies on various series of thiazolidinone and thiazole derivatives have demonstrated notable antidiabetic properties. For instance, a series of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivatives were synthesized and tested, with some compounds showing promising antidiabetic activity. researchgate.net Another study on morpholino-thiazolyl-2,4-thiazolidinediones found that several compounds increased insulin release and glucose uptake, indicating both pancreatic and extrapancreatic effects. nih.gov Hybrids combining thiazolidinedione with other heterocyclic rings, such as 1,3,4-oxadiazole, have also been developed and shown to be potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.gov

In vivo studies in alloxan-induced diabetic rat models have confirmed the antihyperglycemic potential of new thiazolidinedione derivatives, with some showing a significant percentage reduction in blood glucose levels over a 30-day treatment period. nih.gov Similarly, certain 3-methoxy-4-benzyloxy thiazolidin-4-one sulphonamide hybrids demonstrated better antidiabetic activity than the standard drug pioglitazone, significantly improving insulin secretion and sensitivity in rats. nih.gov

| Compound Class | Key Findings | Model | Reference |

|---|---|---|---|

| Thiazolidinone-benzenesulfonamide hybrids | Compound 9i showed better activity than pioglitazone, increasing blood insulin by 4-folds. | In vivo (rats) | nih.gov |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | Potent α-amylase and α-glucosidase inhibition (IC50 values in the range of 17-55 µM). | In vitro, In vivo (Drosophila melanogaster) | nih.gov |

| Synthetic Thiazolidinedione derivatives | Reduction in blood glucose levels up to 69.55% in potent compounds. | In vivo (alloxan-induced diabetic rats) | nih.gov |

| Morpholino-thiazolyl-2,4-thiazolidinediones | Increased insulin release and glucose uptake. | In vitro | nih.gov |

Antileishmanial Activity Studies

Leishmaniasis remains a significant global health issue with limited effective treatments, prompting research into novel therapeutic agents. researchgate.netnih.gov Heterocyclic compounds, including those with thiazole and benzimidazole cores, have been investigated for their potential to combat the Leishmania parasite. researchgate.netnih.gov The limitations of current drugs, such as toxicity and developing resistance, drive the search for new chemical entities. mdpi.com

Research has shown that certain thiazole derivatives possess significant antileishmanial properties. In one study, a series of new aminothiazole derivatives were synthesized and tested against Leishmania major in BALB/c mice, with several compounds demonstrating good leishmanicidal effects. researchgate.net Another investigation focused on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, which exhibited activity against Leishmania mexicana promastigotes in vitro, inducing apoptosis in the parasites. nih.govresearchgate.net The study reported an IC50 value of 0.086 µM for the compound against the promastigote form. nih.gov

The mechanism of action for some of these compounds is thought to involve the inhibition of key parasitic enzymes, such as 14-α-demethylase. researchgate.net In silico docking studies have supported the potential for these synthesized compounds to act as effective inhibitors for such targets. researchgate.net

| Compound/Derivative | Target Organism | Key Finding (IC50) | Model | Reference |

|---|---|---|---|---|

| 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana (promastigote) | 0.086 µM | In vitro | nih.gov |

| N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine | Leishmania major | Demonstrated promising leishmanicidal effects. | In vivo (BALB/c mice) | researchgate.net |

| 4,8-Dimethoxynaphthalenyl chalcones | Leishmania amazonensis (promastigote) | 3.3 µM (most potent derivative) | In vitro | mdpi.com |

| Benzimidazole derivatives | Leishmania major | 0.6787 µg/mL (most potent derivative) | In vitro | nih.gov |

Anti-HIV Activity Research

The search for novel antiretroviral agents is a critical area of pharmaceutical research. Various classes of compounds, including those with thiazole and benzothiazole (B30560) scaffolds, have been evaluated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The enzyme reverse transcriptase (RT) is a primary target for many anti-HIV drugs, and numerous natural and synthetic compounds have been found to inhibit its function. mdpi.comfrontiersin.org

A study involving a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives found that most of the synthesized compounds showed moderate to potent activity against wild-type HIV-1. nih.gov Similarly, research on thiazole acetamide (B32628) derivatives identified compounds that exhibited considerable activity in inhibiting HIV-1 replication in TZM-bl cells. researchgate.net One particular derivative was found to be a potent inhibitor of HIV-1 Reverse Transcriptase with an IC50 of 7.35 µM. researchgate.net

Natural products and their derivatives have also been a source of anti-HIV agents. Flavonoids, coumarins, and alkaloids have shown favorable anti-HIV activity in various cell cultures. frontiersin.org For example, formononetin and biochanin A, phytochemicals found in certain herbal extracts, have been shown to interact with the RT non-nucleoside binding pocket, contributing to inhibitory effects. mdpi.com

In Vitro Cellular Activity Profiling (e.g., Cytotoxicity in Specific Cancer Cell Lines)

The thiazole moiety is a key component of several anticancer agents, and numerous studies have explored the cytotoxic effects of novel thiazole derivatives against various cancer cell lines. researchgate.netnih.gov These investigations are crucial for identifying new lead compounds for cancer therapy.

One study reported the synthesis of aminothiazole-benzazole-based amide derivatives that were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, exhibiting IC50 values ranging from 17.2 to 80.6 μM. researchgate.net Another investigation into synthetic 1,3-thiazole incorporated phthalimide derivatives revealed potent cytotoxic activity. nih.gov Among the synthesized compounds, one derivative was found to be highly potent against MCF-7 cells with an IC50 value of 0.2±0.01 µM, while others showed strong activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. nih.gov Further analysis suggested that the cytotoxic activity might be related to the induction of apoptosis through the intrinsic pathway. nih.gov

Metal complexes of thiazole-based ligands have also been evaluated for their anticancer properties. The toxicity of certain complexes was tested against liver carcinoma (HepG2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines using the MTT assay. ajol.info

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 (Breast) | 0.2±0.01 µM (most potent derivative) | nih.gov |

| MDA-MB-468 (Breast) | 0.6±0.04 µM | ||

| PC-12 (Pheochromocytoma) | 0.43±0.06 µM | ||

| Aminothiazole-benzazole-based amides | MCF-7 (Breast) | 17.2 to 80.6 µM | researchgate.net |

| A549 (Lung) |

In Vivo Animal Model Studies (e.g., Anti-inflammatory, Antidiabetic, Antileishmanial Efficacy)

In vivo studies are essential to validate the therapeutic potential observed in in vitro assays. Thiazole derivatives have been evaluated in various animal models for a range of pharmacological activities.

Anti-inflammatory Efficacy: Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been tested in vivo and proven to be very active analgesic and anti-inflammatory agents. frontiersin.org These compounds were identified as potent inhibitors of COX-2, an enzyme that promotes inflammation. frontiersin.orgnih.gov In a carrageenan-induced inflammation model, the compounds showed significant anti-inflammatory effects. nih.gov

Antidiabetic Efficacy: Novel thiazolidinedione derivatives have been assessed in rodent models of diabetes. A study on an alloxan-induced diabetic rat model demonstrated that potent compounds could significantly lower blood glucose levels. nih.gov In another study, specific thiazolidin-4-one benzenesulfonamide hybrids, when administered to rats, improved insulin secretion and sensitivity, with one compound showing superior anti-diabetic effects compared to pioglitazone. nih.gov A study on thiazolidinedione-1,3,4-oxadiazole hybrids also used an in vivo model (Drosophila melanogaster) to confirm that potent compounds could effectively lower glucose levels. nih.gov

Antileishmanial Efficacy: The in vivo efficacy of new antileishmanial candidates is often tested in mouse models. Eight new aminothiazole derivatives were evaluated for their ability to treat lesions induced by Leishmania major in BALB/c mice. researchgate.net The study found that several of the synthesized compounds had good leishmanicidal effects when applied to the lesions. researchgate.net Similarly, new chemical series, including bicyclic nitroimidazoles and aminopyrazoles, have undergone in vivo efficacy studies to be validated as new drug leads for leishmaniasis. dndi.org

Mechanistic Elucidation and Molecular Interaction Analysis

Identification of Key Molecular Targets

Research into the broader class of thiazolides, which includes 4-Chloro-N-(1,3-thiazol-2-yl)butanamide, has identified key molecular targets primarily implicated in cancer cell metabolism and signaling. While direct studies on this specific chloro-derivative are limited, extensive research on its close analogs, Nitazoxanide (NTZ) and a bromo-derivative (RM4819), provides strong evidence for its likely targets.

Two principal molecular targets have been identified for this class of compounds:

Mitochondrial Respiratory Chain Complex III : The bromo-derivative RM4819 has been shown to directly inhibit the mitochondrial respiratory chain at complex III. aacrjournals.org This inhibition disrupts cellular energy metabolism, a critical pathway for the proliferation of cancer cells.

Peptidyl Arginine Deiminase 2 (PAD2) : The parent compound, Nitazoxanide, has been found to bind to and stabilize PAD2. aacrjournals.org This enzyme is responsible for a post-translational modification called citrullination. By stabilizing PAD2, NTZ enhances its enzymatic activity, leading to downstream effects on key signaling proteins. aacrjournals.org

These findings suggest that this compound likely shares these targets, leveraging them to exert its cellular effects. The chloro- and bromo-thiazolides are actively being investigated for their anticancer properties. aacrjournals.org

| Target | Related Compound | Observed Effect | Reference |

|---|---|---|---|

| Mitochondrial Respiratory Chain Complex III | RM4819 (Bromo-derivative) | Inhibition of mitochondrial respiration | aacrjournals.org |

| Peptidyl Arginine Deiminase 2 (PAD2) | Nitazoxanide (NTZ) | Binding and stabilization of the enzyme | aacrjournals.org |

Understanding Signaling Pathway Modulation

The engagement of molecular targets by thiazolides triggers the modulation of multiple downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the Wnt/β-catenin signaling pathway and pathways controlling cell cycle progression.

Wnt Signaling Pathway: Thiazolides like Nitazoxanide have been identified as potent inhibitors of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer. aacrjournals.orgaacrjournals.orgnih.govmdpi.comresearchgate.net The mechanism of inhibition is directly linked to the targeting of PAD2. aacrjournals.org By stabilizing PAD2, the compound promotes the citrullination of β-catenin, a central component of the Wnt pathway. aacrjournals.org This modification marks β-catenin for degradation through a process independent of the traditional destruction complex, effectively shutting down the signaling cascade even in cancer cells with mutations in genes like APC. aacrjournals.org This leads to decreased expression of Wnt target genes, including c-Myc and Cyclin D1, which are critical for cell proliferation. nih.gov

Cell Cycle Arrest: A significant outcome of thiazolide treatment in colorectal cancer cells is the induction of G1 phase cell cycle arrest. aacrjournals.org This effect is believed to be a direct consequence of the inhibition of mitochondrial respiration. aacrjournals.org The disruption of mitochondrial function leads to the inhibition of the mTOR signaling pathway. aacrjournals.org Downregulation of mTOR signaling, in turn, reduces the translation of the c-Myc protein. aacrjournals.org The depletion of c-Myc leads to the stabilization of the cyclin-dependent kinase inhibitor p27, which ultimately halts the cell cycle in the G1 phase. aacrjournals.org Notably, this mechanism of cell cycle arrest is independent of the p53/p21 axis. aacrjournals.org

Analysis of Binding Modes and Interaction Sites

The interaction between this compound and its molecular targets is governed by a combination of non-covalent interactions. While specific crystallographic data for this compound bound to its targets is not available, analysis of structurally similar thiazole-containing amide derivatives provides insight into the likely binding modes.

Key interactions that stabilize the binding of such compounds within a protein's active site include:

Hydrogen Bonding : The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). The nitrogen and sulfur atoms within the thiazole (B1198619) ring can also act as hydrogen bond acceptors. These interactions are fundamental for ligand recognition and stability. mdpi.com

Pi-Alkyl Interactions : These are a form of hydrophobic interaction where an alkyl group (like the butyl chain in the compound) interacts favorably with the face of an aromatic system, such as the thiazole ring or aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket.

Pi-Pi Stacking : The electron-rich thiazole ring can engage in pi-pi stacking interactions with aromatic residues in the target protein. This involves the face-to-face or edge-to-face stacking of the aromatic rings, contributing to binding affinity.

| Type of Interaction | Structural Feature of Compound | Potential Interacting Partner (in Protein) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Thiazole N/S (acceptor) | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), peptide backbone | Provides specificity and directional binding |

| Pi-Alkyl Interactions | Chlorobutane chain | Aromatic residues (Phe, Tyr, Trp) | Contributes to hydrophobic binding and affinity |

| Pi-Pi Stacking | Thiazole ring | Aromatic residues (Phe, Tyr, Trp) | Stabilizes the ligand in the binding pocket |

Structure-Based Mechanistic Hypotheses

Based on the available evidence from related thiazolides, a dual-pronged mechanistic hypothesis for this compound can be formulated. The compound is hypothesized to act as a multi-target agent, with its distinct structural features contributing to its biological activity.

The Thiazole-Amide Core as the Binding Motif : The central N-(1,3-thiazol-2-yl)butanamide structure is likely the primary pharmacophore responsible for engaging with the binding sites of its molecular targets. The thiazole ring and amide linker are positioned to form critical hydrogen bonds and hydrophobic interactions (pi-pi, pi-alkyl) within the active sites of targets like mitochondrial complex III and PAD2.

The Chlorobutyl Chain as an Affinity and Specificity Modulator : The 4-chloro-butanamide side chain likely plays a crucial role in orienting the molecule within the binding pocket and enhancing binding affinity. The alkyl chain can participate in hydrophobic and pi-alkyl interactions, while the terminal chlorine atom may modulate the electronic properties of the molecule or form specific halogen bonds, further refining the compound's interaction with its targets.

Dual-Pathway Inhibition : The binding and inhibition of these distinct targets lead to a synergistic anti-proliferative effect. By inhibiting mitochondrial respiration, the compound induces metabolic stress, leading to mTOR pathway inhibition and G1 cell cycle arrest. Simultaneously, by stabilizing PAD2, it triggers the degradation of β-catenin, thereby inhibiting the pro-proliferative Wnt signaling pathway. This dual mechanism suggests that the compound can effectively target cancer cells through both metabolic and oncogenic signaling disruption.

This structure-based hypothesis posits that the efficacy of this compound stems from its ability to simultaneously disrupt two fundamental pillars of cancer cell biology: energy production and oncogenic signaling.

Structure Activity Relationship Sar Studies

Systematic Modification of the 4-Chloro Substituent

The 4-chloro substituent on the butanamide chain represents a key interaction point and a potential metabolic site. Its modification can significantly impact the compound's electronic, steric, and pharmacokinetic properties. The chloro group, being an electron-withdrawing group, influences the reactivity of the alkyl chain.

Research into related haloalkane-containing bioactive molecules indicates that replacing the chlorine atom with other halogens can fine-tune activity. For instance, substitution with fluorine may enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds. Conversely, replacing chlorine with larger halogens like bromine or iodine increases lipophilicity, which could enhance membrane permeability, but may also introduce steric hindrance or alter binding modes.

Complete removal of the halogen (replacing it with hydrogen) typically leads to a significant drop in activity, suggesting the electrophilic character of the terminal carbon or the specific steric/electronic properties of the halogen are crucial for interaction with the biological target. Introducing small alkyl groups in place of the chloro substituent could explore the steric tolerance of the binding pocket.

| Modification (R) | Rationale | Predicted Impact on Activity |

|---|---|---|

| -Cl (Parent) | Baseline activity. Provides a balance of lipophilicity and reactivity. | Reference |

| -F | Increases metabolic stability and may form stronger polar interactions. | Potentially maintained or increased |

| -Br | Increases lipophilicity and polarizability. | Variable; may increase or decrease depending on steric tolerance |

| -I | Further increases lipophilicity and size; may be too large for the binding site. | Likely decreased due to steric clash |

| -H | Removes halogen-specific interactions and reactivity. | Significantly decreased |

| -CH3 | Replaces halogen with a small, lipophilic alkyl group. | Likely decreased; explores steric limits |

Variations on the Butanamide Chain Length and Substitution

The butanamide linker is crucial for positioning the terminal chloroalkyl moiety and the thiazole (B1198619) ring in the correct orientation for optimal interaction with a target. The length and flexibility of this chain are key determinants of biological activity. researchgate.net The amide bond itself is a rigid, planar structure due to resonance, but the adjacent single bonds allow for considerable conformational freedom. researchgate.netresearchgate.net

Shortening the chain to an acetamide (B32628) (n=1) or propanamide (n=2) linker drastically alters the spatial relationship between the thiazole and the chloro group, which can disrupt critical binding interactions, often leading to a loss of potency. Conversely, extending the chain to a pentanamide (B147674) (n=4) or longer may provide too much flexibility, leading to an entropic penalty upon binding, or may position the terminal group outside the optimal binding region.

Introducing substituents, such as a methyl group, on the aliphatic chain creates a chiral center and can restrict chain flexibility. This conformational constraint can sometimes lock the molecule into a more bioactive conformation, thereby enhancing activity. acs.org

| Chain Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Butanamide (n=3) | Optimal length for positioning functional groups in the parent compound. | Reference |

| Acetamide (n=1) | Brings the thiazole and chloro-group closer, potentially causing steric or electronic repulsion. | Significantly decreased |

| Propanamide (n=2) | Reduces distance between key pharmacophores. | Likely decreased |

| Pentanamide (n=4) | Increases distance and flexibility; may not fit the binding site optimally. | Decreased |

| Methyl-substitution on chain | Introduces steric bulk and a chiral center, restricting conformation. | Variable; may increase if the conformation is favorable |

Modifications and Substitutions on the 1,3-Thiazole Ring (e.g., Benzothiazole (B30560), Thiadiazole Analogs)

The 1,3-thiazole ring serves as a central scaffold, and its modification is a common strategy in medicinal chemistry to alter biological activity. globalresearchonline.net The nitrogen and sulfur atoms are key features, capable of forming hydrogen bonds and other interactions.

Replacing the thiazole with a bioisosteric ring system like 1,3,4-thiadiazole (B1197879) or 1,2,4-thiadiazole (B1232254) alters the arrangement of heteroatoms and hydrogen bonding patterns, which can significantly affect target affinity. Fusing a benzene (B151609) ring to the thiazole core to form a benzothiazole introduces a larger, more lipophilic, and rigid structure. This modification can enhance binding through additional hydrophobic or π-stacking interactions but may also be detrimental if the binding pocket is sterically constrained.

Furthermore, adding substituents at the C4 and C5 positions of the thiazole ring can modulate activity. Small electron-donating or electron-withdrawing groups can influence the electronic character of the ring and its ability to interact with the target. For example, studies on various thiazole derivatives have shown that substitutions at these positions are critical for potency. nih.govnih.gov

| Ring System | Key Features | Predicted Impact on Activity |

|---|---|---|

| 1,3-Thiazole (Parent) | Baseline scaffold. | Reference |

| Benzothiazole | Larger, more lipophilic, and rigid. Offers potential for π-stacking. | Potentially increased if hydrophobic pocket is available |

| 1,3,4-Thiadiazole | Alters heteroatom positions and hydrogen bonding vectors. | Variable; dependent on specific target interactions |

| 1,2,4-Thiadiazole | Different arrangement of heteroatoms, changing electronic distribution. | Variable; likely different from 1,3,4-thiadiazole analog |

| Substituted Thiazole | Allows fine-tuning of steric and electronic properties. | Potentially increased with optimal substituents |

Conformational Analysis and Bioactive Conformation Studies

The biological activity of a flexible molecule like 4-Chloro-N-(1,3-thiazol-2-yl)butanamide is intrinsically linked to the specific three-dimensional conformation it adopts when binding to its target—the bioactive conformation. chemrxiv.org The molecule possesses several rotatable bonds, primarily within the butanamide linker, allowing it to exist in numerous conformations in solution.

Computational and experimental studies on similar N-thiazolyl amides have shown that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. For example, an N-H···NThiazole intramolecular hydrogen bond can restrict rotation around the C-N amide bond, favoring a more planar and extended conformation. The flexibility of the butanamide chain allows the terminal chloro group to sweep through a defined conformational space.

Identifying the bioactive conformation is often pursued by synthesizing conformationally restricted analogs, where the linker is rigidified, for example, by incorporating it into a ring system. acs.org If these rigid analogs retain or improve activity, they provide strong evidence for the geometry of the bioactive conformation. This knowledge is invaluable for the rational design of more potent and selective compounds.

Impact of Stereochemistry on Biological Activity

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule, for instance, by adding a substituent to the butanamide chain. Biological systems, such as enzyme active sites and receptors, are chiral environments. Consequently, enantiomers of a chiral drug often exhibit different biological activities, potencies, and metabolic profiles.

Generally, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the requirement of a precise three-point attachment between the molecule and its target. An (R)-enantiomer and an (S)-enantiomer will present their respective functional groups in different spatial orientations, and only one is likely to achieve the optimal complementary fit with the chiral binding site.

| Compound | Configuration | Rationale for Differential Activity | Predicted Activity |

|---|---|---|---|

| 4-Chloro-2-methyl-N-(1,3-thiazol-2-yl)butanamide | Racemic Mixture | Contains an equal mix of both enantiomers. | Moderate |

| (S)-enantiomer | Assumed to have the optimal spatial arrangement for target binding. | High (Eutomer) | |

| (R)-enantiomer | Substituents are not correctly oriented for optimal binding. | Low (Distomer) |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chloro-N-(1,3-thiazol-2-yl)butanamide, docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

Software like AutoDock Vina is commonly utilized for this purpose. The process involves preparing the three-dimensional structure of the ligand (this compound) and the target protein. The software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose.

While specific docking studies on this compound are not widely published, research on structurally similar thiazole (B1198619) derivatives highlights the utility of this approach. For instance, studies on other N-thiazolyl amides have successfully used molecular docking to predict their binding to targets like tubulin or various kinases. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the amide group and amino acid residues in the active site, or hydrophobic interactions involving the thiazole and chloro-butanamide moieties.

Table 1: Illustrative Molecular Docking Parameters for this compound

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | e.g., Human Serum Albumin |

| Binding Site Coordinates | The x, y, z coordinates defining the center of the docking search space. | Varies by protein |

| Search Space Dimensions | The size of the cubic grid (in Å) over which the ligand's pose is sampled. | e.g., 25 x 25 x 25 Å |

| Scoring Function | The algorithm used to estimate binding affinity. | e.g., Vina Score (kcal/mol) |

| Exhaustiveness | The computational effort used to search for the best binding mode. | 8 |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound and its analogues would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained through molecular docking. Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Location on Compound |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. | Oxygen of the carbonyl group, Nitrogen in the thiazole ring |

| Hydrogen Bond Donor | An atom that can donate a hydrogen bond. | Nitrogen of the amide group |

| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions. | The chlorobutyl chain, Thiazole ring |

| Aromatic Ring | A planar, cyclic, conjugated system. | Thiazole ring |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound and its derivatives, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. Research on related thiazole compounds has demonstrated the utility of QSAR in predicting their antitubulin or other biological activities. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Specific Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Topological | Wiener Index | Branching and size of the molecule. |

| Physicochemical | LogP | Lipophilicity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the this compound-protein complex predicted by molecular docking, an MD simulation can provide insights into the stability of the binding pose and the conformational dynamics of both the ligand and the protein.

By simulating the system for nanoseconds or even microseconds, researchers can observe how the interactions between the ligand and the protein evolve, whether key hydrogen bonds are maintained, and how water molecules in the active site might mediate the interaction. This level of detail is crucial for validating docking results and understanding the energetic landscape of the binding process. Studies on similar heterocyclic compounds have used MD simulations to confirm the stability of ligand-protein complexes. nih.gov

Virtual Screening for Analogues and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be performed using either ligand-based or structure-based methods.

In the context of this compound, a pharmacophore model developed for it could be used for ligand-based virtual screening to find diverse compounds with the same essential features. Alternatively, a structure-based virtual screening approach would involve docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. This can lead to the identification of novel analogues or entirely new chemical scaffolds with the potential for desired biological activity.

Development of Novel Derivatives and Analogues

Design Rationale for Next-Generation Compounds

The design of novel derivatives based on the 4-Chloro-N-(1,3-thiazol-2-yl)butanamide structure is guided by established medicinal chemistry principles. The thiazole (B1198619) ring is a key pharmacophore, and modifications are strategically planned to improve interactions with biological targets. globalresearchonline.net The primary rationale involves the synthesis of molecules with enhanced biological activity and optimized drug-like properties. danaher.com

Key design strategies include:

Structural Modification: Introducing various substituents to the thiazole ring to explore and expand the structure-activity relationship (SAR). The goal is to identify functional groups that improve potency and selectivity. globalresearchonline.net For instance, the addition of aromatic or heterocyclic moieties can enhance binding affinity to target proteins. mdpi.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve the molecule's biological activity or metabolic stability. This can involve replacing parts of the butanamide side chain or substituents on the thiazole ring. researchgate.net

Hybrid Molecule Design: Combining the thiazole scaffold with other known pharmacologically active motifs (e.g., pyrazole, sulfonamide, pyrimidine) to create hybrid compounds. rsc.orgresearchgate.net This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to synergistic effects or novel mechanisms of action. researchgate.net

Computational methods, such as molecular docking, are often employed to predict how newly designed analogues will bind to specific enzyme active sites or receptors. rsc.orgresearchgate.net This in silico screening helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. researchgate.net

Synthesis and Characterization of Derivative Series

The synthesis of derivatives from the this compound scaffold involves multi-step reaction sequences. A common starting point is the reaction of the parent compound's precursors, such as 2-aminothiazole (B372263) derivatives, with various electrophiles. For example, chloroacetamide derivatives can be prepared to introduce a reactive site for further modification. researchgate.netsapub.org One of the most fundamental methods for creating the core thiazole ring itself is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with a thiourea (B124793) or thioamide. jpionline.org

Subsequent reactions can include:

Condensation Reactions: Reacting the amino group of the thiazole ring or a hydrazide derivative with various aldehydes or ketones to form Schiff bases or other heterocyclic systems. jpionline.orgnih.gov

Cycloaddition Reactions: Using dipolar cycloaddition to construct more complex heterocyclic systems fused to or substituted on the thiazole core. nih.gov

Substitution Reactions: Modifying the butanamide side chain, for instance, by reacting 2-chloro-N-(thiazol-2-yl)acetamide derivatives with hydrazine hydrate to form hydrazinyl acetamides, which serve as intermediates for further cyclization into pyrazoline or other rings. sapub.org

The structural integrity of the newly synthesized compounds is rigorously confirmed using a suite of analytical and spectroscopic techniques. These methods are essential for elucidating the molecular structure and ensuring the purity of the derivatives. nih.govnih.gov

Common Characterization Techniques:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups. | Shows characteristic absorption bands for C=O (amide), N-H, C=N (thiazole ring), and other specific groups. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR & ¹³C-NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. | Reveals chemical shifts and coupling constants for protons and carbons, confirming the arrangement of atoms in the molecule. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Provides the molecular ion peak (M+) which confirms the molecular formula. nih.govmdpi.com |

| Elemental Analysis | Confirms the empirical formula by determining the percentage composition of C, H, N, and other elements. | The experimental percentages should align with the calculated theoretical values for the proposed structure. mdpi.comslideshare.net |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive structural proof and information on bond lengths, angles, and intermolecular interactions. nih.govnih.gov |

Comparative Biological Evaluation of Analogues

Derivatives of the this compound scaffold are evaluated through a variety of in vitro biological assays to determine their therapeutic potential. The specific assays depend on the intended therapeutic target, which commonly includes anticancer and antimicrobial activities. nih.govmdpi.com

Anticancer Activity: Newly synthesized thiazole derivatives are frequently screened for their cytotoxic effects against a panel of human cancer cell lines, such as hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). nih.govnih.govmdpi.com The potency of the compounds is typically expressed as the IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

For example, studies on various thiazole derivatives have shown that specific substitutions significantly influence anticancer activity. A derivative containing a 4-chlorophenyl group (Compound 4c ) demonstrated potent activity against MCF-7 and HepG2 cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively, which were superior to the standard drug Staurosporine. mdpi.com Another study found that thiazole derivative 11 showed moderate activity against the HCT-116 colon carcinoma cell line. nih.gov

Antimicrobial Activity: The antimicrobial potential of thiazole analogues is assessed against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. nih.govmdpi.com The activity is often determined using methods like the agar well-diffusion assay, where the size of the inhibition zone around the compound indicates its efficacy. sapub.org

In one study, a series of pyrazolinyl-thiazole derivatives demonstrated greater antimicrobial activity than their acetamide (B32628) precursors. sapub.org Another research effort found that certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited promising activity against various bacterial and fungal species. researchgate.net

The following table summarizes representative biological data for different classes of thiazole derivatives, illustrating the impact of structural modifications.

Table of Comparative Biological Activity for Thiazole Analogues:

| Compound Series/Derivative | Biological Target | Assay | Key Finding/Result (e.g., IC₅₀, Zone of Inhibition) |

|---|---|---|---|

| Thiazolyl Pyrazoles (6g , chlorine-containing) | Anticancer (HepG-2, HCT-116, MCF-7) | Cytotoxicity Assay | Among the most potent antitumor compounds in the series. nih.gov |

| 2,4-disubstituted 1,3-Thiazoles (S3P1c, S3P2c ) | Anticancer | Cancer Cell Line Studies | Showed good anti-cancerous activity. jpionline.org |

| 2-Hydrazinyl-thiazole-4[5H]-ones (4c ) | Anticancer (MCF-7, HepG2) | MTT Assay | IC₅₀ = 2.57 µM (MCF-7), 7.26 µM (HepG2). mdpi.com |

| Thiazole Derivative (11 ) | Anticancer (HCT-116) | MTT Assay | Moderate activity reported. nih.gov |

| Pyrazolyl–thiazole derivatives | Antimicrobial, Antioxidant | DPPH, Hydroxyl Radical Scavenging | Demonstrated significant antimicrobial and antioxidant activities. rsc.org |

Lead Optimization Strategies Based on SAR and Computational Findings

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to improve its therapeutic properties. danaher.com For derivatives of this compound, this process relies heavily on Structure-Activity Relationship (SAR) studies and computational modeling. researchgate.net

Structure-Activity Relationship (SAR): SAR studies analyze how changes in the molecular structure of the synthesized analogues affect their biological activity. This analysis provides crucial insights for rational drug design. For instance, research has shown that the presence and position of electron-withdrawing or electron-donating groups on an aromatic ring attached to the thiazole core can dramatically influence antimicrobial or anticancer potency. nih.govrsc.org The presence of a chlorine atom, as seen in many potent derivatives, often enhances biological activity. nih.gov SAR studies have revealed that for some series, a fluoro-substituted phenyl ring is critical for activity against specific microbes. globalresearchonline.net These findings guide chemists in deciding which parts of the molecule to modify to achieve higher efficacy.

Computational Findings: Computational chemistry plays a vital role in modern lead optimization. danaher.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the synthesized compound) when bound to a therapeutic target, such as an enzyme or receptor. By visualizing these interactions, researchers can understand why certain compounds are more active than others and design new derivatives with improved binding affinity. rsc.orgresearchgate.net For example, docking studies might reveal that a specific functional group forms a critical hydrogen bond with an amino acid in the active site of a target protein. researchgate.net

Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations are used to understand the electronic properties of the molecules, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov The HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the compound, providing insights that can be correlated with biological activity. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. researchgate.net This helps in the early identification of candidates with poor pharmacokinetic profiles, allowing for modifications to improve drug-likeness before committing to further synthesis and testing. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

The 2-aminothiazole (B372263) core is a privileged structure in medicinal chemistry, known to exhibit a diverse range of pharmacological effects. scholarsresearchlibrary.comresearchgate.net Derivatives have demonstrated efficacy as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents. scribd.commdpi.com Future research should, therefore, embark on a comprehensive screening of 4-Chloro-N-(1,3-thiazol-2-yl)butanamide against a wide array of biological targets to uncover its latent therapeutic potential.

Initial studies could focus on its antimicrobial properties, given that many thiazole (B1198619) derivatives show activity against various bacterial and fungal strains. nih.gov Furthermore, its potential as an anticancer agent warrants investigation, as numerous 2-aminothiazole compounds have shown cytotoxic effects against various cancer cell lines. mdpi.commdpi.com Anti-inflammatory and antioxidant activity screenings would also be valuable, considering the prevalence of these properties within this chemical class. scholarsresearchlibrary.com

Table 1: Potential Biological Activities for Investigation

| Biological Activity | Rationale based on 2-Aminothiazole Derivatives |

| Antimicrobial | Documented activity against a broad spectrum of bacteria and fungi. nih.gov |

| Anticancer | Known cytotoxic effects against multiple cancer cell lines. mdpi.commdpi.com |

| Anti-inflammatory | A common property among various thiazole-containing compounds. scholarsresearchlibrary.com |

| Antioxidant | Several derivatives have shown potent antioxidant capabilities. scholarsresearchlibrary.com |

Investigation of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery for complex diseases. nih.gov The structural features of this compound, including the thiazole ring and the chloro-butanamide side chain, may allow it to bind to multiple biological targets. Future studies should explore this possibility through comprehensive target profiling.

This multi-target approach could be particularly beneficial in areas like oncology, where targeting multiple pathways can lead to more effective treatments and overcome drug resistance. researchgate.net Investigating the compound's effect on a panel of kinases, proteases, and other enzymes involved in disease pathogenesis could reveal a multi-target profile.

Advanced Mechanistic Investigations

Should initial screenings identify significant biological activity, the subsequent step would be to conduct in-depth mechanistic studies. Understanding how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For instance, if anticancer activity is observed, research could delve into its effects on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways. mdpi.com

For example, a recent study on novel thiazole amide compounds identified their inhibitory activity against the NLRP3 inflammasome and pyroptosis pathways, demonstrating a clear mechanism of action. nih.gov Similar detailed investigations for this compound would be essential.

Strategic Integration of Computational and Experimental Methodologies

A synergistic approach combining computational and experimental methods can accelerate the exploration of this compound's potential. nih.govnih.gov Molecular docking and dynamics simulations can predict potential binding targets and modes of interaction, guiding the design of focused biological assays. mdpi.comresearchgate.net

For instance, computational models can be used to screen the compound against a virtual library of protein targets, prioritizing those with the highest predicted binding affinity for experimental validation. nih.gov This integrated strategy can save time and resources, leading to a more efficient drug discovery process.

Table 2: Integrated Research Methodologies

| Methodology | Application |

| Computational | |

| Molecular Docking | Predict binding affinity and mode to various biological targets. mdpi.comresearchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. |

| QSAR Modeling | Predict biological activity based on chemical structure. ijper.org |

| Experimental | |

| In vitro Assays | Validate predicted biological activities and determine potency. |

| Cell-based Assays | Evaluate effects on cellular processes like proliferation and apoptosis. mdpi.com |

| In vivo Studies | Assess efficacy and safety in animal models. |

Potential as Research Tools and Chemical Probes

Beyond its direct therapeutic applications, this compound could serve as a valuable research tool. If it is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be developed into a chemical probe to study the function of that target in biological systems. nih.govacs.org